molecular formula C19H20N2O4 B2958916 3-{2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetyl}-1-phenylurea CAS No. 1119391-76-2

3-{2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetyl}-1-phenylurea

Cat. No.: B2958916
CAS No.: 1119391-76-2
M. Wt: 340.379
InChI Key: FIEOMSDKPJTVIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetyl}-1-phenylurea is a synthetic organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-{2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetyl}-1-phenylurea typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high efficiency and yield.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the benzofuran ring can be substituted with various nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products: The major products formed from these reactions include oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique biological activities.

Scientific Research Applications

3-{2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetyl}-1-phenylurea has several scientific research applications:

Comparison with Similar Compounds

Uniqueness: 3-{2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetyl}-1-phenylurea is unique due to its specific combination of functional groups, which confer distinct biological activities and potential therapeutic applications. Its ability to undergo various chemical reactions and form diverse derivatives further enhances its versatility in scientific research and industrial applications.

Properties

IUPAC Name

2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-(phenylcarbamoyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4/c1-19(2)11-13-7-6-10-15(17(13)25-19)24-12-16(22)21-18(23)20-14-8-4-3-5-9-14/h3-10H,11-12H2,1-2H3,(H2,20,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIEOMSDKPJTVIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(O1)C(=CC=C2)OCC(=O)NC(=O)NC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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